![molecular formula C14H18N2O2 B2828838 Benzyl (3-azabicyclo[4.1.0]heptan-6-yl)carbamate CAS No. 1893960-00-3](/img/structure/B2828838.png)
Benzyl (3-azabicyclo[4.1.0]heptan-6-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (3-azabicyclo[4.1.0]heptan-6-yl)carbamate, commonly known as Boc-protected piperidine, is a widely used chemical compound in the field of organic chemistry. It is a white crystalline solid that is soluble in organic solvents such as dichloromethane and acetonitrile. The compound is used as a protecting group for piperidine in organic synthesis due to its stability and ease of removal under mild conditions.
Mécanisme D'action
The mechanism of action of Boc-protected piperidine involves the formation of a covalent bond between the carbamate group and the nitrogen atom of the piperidine ring. This bond provides stability to the piperidine ring, preventing it from reacting with other reagents during organic synthesis.
Biochemical and Physiological Effects:
Boc-protected piperidine does not have any known biochemical or physiological effects. However, it is important to note that the compound should be handled with care as it can be toxic if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Boc-protected piperidine in lab experiments include its stability and ease of removal under mild conditions. The compound is also commercially available and relatively inexpensive. However, the limitations of using Boc-protected piperidine include its toxicity and the need for careful handling during synthesis and use.
Orientations Futures
There are several future directions for research involving Boc-protected piperidine. One area of research could involve the synthesis of new compounds using Boc-protected piperidine as a building block. Another area of research could involve the development of new methods for the removal of the Boc-protecting group under milder conditions. Additionally, the use of Boc-protected piperidine in the synthesis of new pharmaceuticals and bioactive molecules could also be explored.
Conclusion:
Boc-protected piperidine is a widely used chemical compound in the field of organic chemistry. It is commonly used as a protecting group for piperidine in organic synthesis due to its stability and ease of removal under mild conditions. The compound has several scientific research applications and has the potential for further research in the future.
Méthodes De Synthèse
The synthesis of Boc-protected piperidine involves the reaction of piperidine with benzyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium bicarbonate to yield the final product, Boc-protected piperidine. This method of synthesis is widely used in organic chemistry laboratories.
Applications De Recherche Scientifique
Boc-protected piperidine has a wide range of applications in scientific research. It is commonly used as a protecting group for piperidine in the synthesis of various organic compounds. The compound is also used as a building block in the synthesis of various pharmaceuticals and bioactive molecules.
Propriétés
IUPAC Name |
benzyl N-(3-azabicyclo[4.1.0]heptan-6-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(18-10-11-4-2-1-3-5-11)16-14-6-7-15-9-12(14)8-14/h1-5,12,15H,6-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLZLFCUGUUHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1(C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (3-azabicyclo[4.1.0]heptan-6-yl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

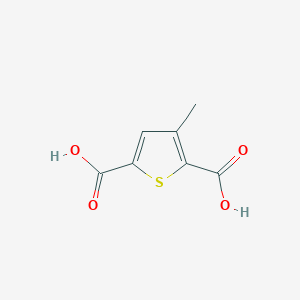
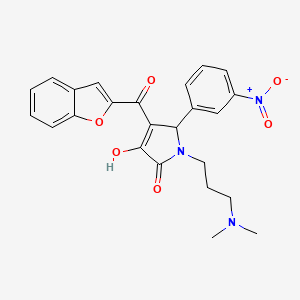
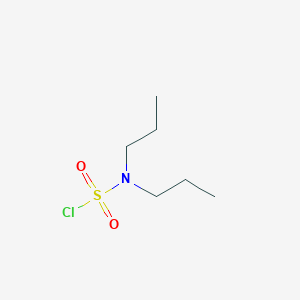
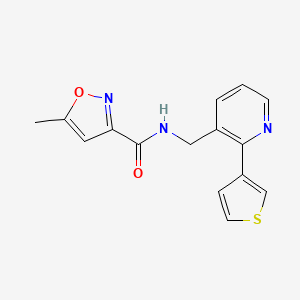
![cis-5-Methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole hcl](/img/structure/B2828763.png)
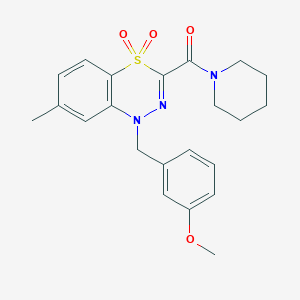
![(E)-3-(2-chlorophenyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)acrylamide](/img/structure/B2828766.png)
![N-(3,5-dimethylphenyl)-2-((6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2828767.png)
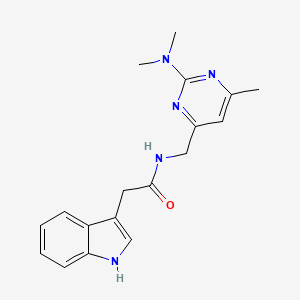
![{7-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride](/img/structure/B2828769.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-4-methylthiophene-2-carboxamide](/img/structure/B2828772.png)
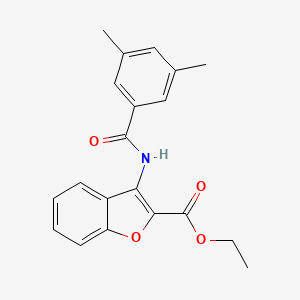
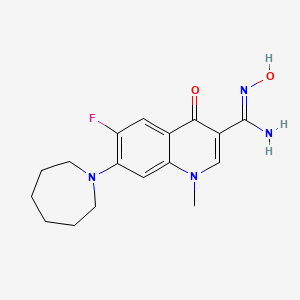
![(2-Cyclopropyl-6-methylpyrimidin-4-yl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B2828777.png)